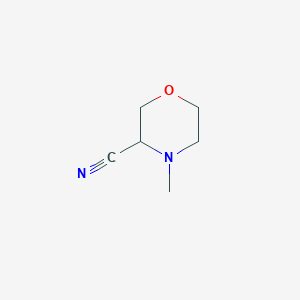![molecular formula C9H6N2O3 B1603932 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid CAS No. 478677-93-9](/img/structure/B1603932.png)
2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid
Overview
Description
“2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid” is a compound with the CAS Number: 478677-93-9 and a molecular weight of 190.16 . It is also known by its IUPAC name "oxo (1H-pyrrolo [2,3-b]pyridin-3-yl)acetic acid" .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, (2-Oxo-2,3-dihydroimidazo [1,2-a]pyridin-3-yl)acetic acids were prepared from 2-aminopyridines by acylation with maleic or citraconic anhydrides and followed by Michael addition .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C9H6N2O3 .Scientific Research Applications
Antiproliferative Activity
This compound has been studied for its potential to inhibit the growth of various cancer cell lines, including lung, colon, brain, melanoma, kidney, and breast cancer. The inhibition effect varies among different cell lines, with some showing more pronounced tendencies .
Synthesis Processes
The compound is involved in novel processes for synthesizing related compounds, which have potential therapeutic applications. For example, it is used in the synthesis of [1-(4-Methanesulfonyl-2-trifluoromethyl-benzyl)-2-methyl-1H-pyrrolo pyridin-3-yl]-acetic acid (Compound A) , which may have pharmaceutical relevance .
Biological Activities of Pyrrolopyrazine Scaffold
The pyrrolopyrazine scaffold, which includes a pyrrole ring and a pyrazine ring similar to our compound of interest, exhibits a wide range of biological activities. This review discusses efficient synthetic methods and the biological activities related to this scaffold .
FGFR Inhibitors
Derivatives of 1H-pyrrolo[2,3-b]pyridine have been synthesized and evaluated as potent fibroblast growth factor receptor (FGFR) inhibitors. These inhibitors are significant in the context of cancer treatment as they can interfere with the growth and survival pathways of cancer cells .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid, also known as 1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, a-oxo-, is the Fibroblast Growth Factor Receptor (FGFR) . FGFR is a family of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions .
Mode of Action
This compound interacts with its target, FGFR, by inhibiting its activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . The compound inhibits this process, thereby preventing the activation of the FGFR signaling pathway .
Biochemical Pathways
The FGFR signaling pathway plays a crucial role in various physiological processes, including organ development, cell proliferation and migration, and angiogenesis . Abnormal activation of this pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers . By inhibiting FGFR, the compound disrupts these pathways and their downstream effects .
Pharmacokinetics
The compound’s low molecular weight suggests it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
In vitro studies have shown that this compound can inhibit cancer cell proliferation and induce apoptosis . For example, it has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . Furthermore, it significantly inhibits the migration and invasion of 4T1 cells .
properties
IUPAC Name |
2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-7(9(13)14)6-4-11-8-5(6)2-1-3-10-8/h1-4H,(H,10,11)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKRQAICSWGTWRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2C(=O)C(=O)O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10619980 | |
| Record name | Oxo(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10619980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
478677-93-9 | |
| Record name | Oxo(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10619980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1H-Pyrazolo[4,3-B]pyridin-5-OL](/img/structure/B1603852.png)









![1-[4-Methyl-2-(4-trifluoromethylphenyl)thiazol-5-yl]ethanol](/img/structure/B1603870.png)
